Technical Whitepaper: 3-(1,2,2,2-Tetrafluoroethyl)aniline in Medicinal Chemistry
Technical Whitepaper: 3-(1,2,2,2-Tetrafluoroethyl)aniline in Medicinal Chemistry
The following technical guide details the chemical properties, synthesis, and applications of 3-(1,2,2,2-Tetrafluoroethyl)aniline , a specialized fluorinated building block used in medicinal chemistry.
Executive Summary
3-(1,2,2,2-Tetrafluoroethyl)aniline (CAS: 1554367-11-1) is a high-value fluorinated intermediate used primarily in the optimization of lead compounds for drug discovery and agrochemical development. Distinguished by its 1-fluoro-2,2,2-trifluoroethyl group (
This guide provides a comprehensive analysis of its properties, synthetic pathways, and handling protocols, distinguishing it from its more common isomer, 3-(1,1,2,2-tetrafluoroethyl)aniline.
Molecular Characterization & Identification
The molecule features a meta-substituted aniline ring bearing a chiral tetrafluoroethyl side chain. The presence of a fluorine atom at the benzylic position creates a chiral center, typically supplied as a racemate unless asymmetric synthesis is employed.
| Property | Data |
| IUPAC Name | 3-(1-fluoro-2,2,2-trifluoroethyl)aniline |
| Common Name | 3-(1,2,2,2-Tetrafluoroethyl)aniline |
| CAS Number | 1554367-11-1 (Free Base); 2138544-73-5 (HCl Salt) |
| Molecular Formula | |
| Molecular Weight | 193.14 g/mol |
| Exact Mass | 193.0515 Da |
| Chirality | Contains 1 chiral center at the benzylic carbon ( |
| Physical State | Pale yellow liquid or low-melting solid (dependent on purity) |
| Solubility | Soluble in DMSO, MeOH, DCM; Low solubility in water |
Structural Distinction
Researchers must not confuse this compound with its isomer:
-
Target: 3-(1,2,2,2-Tetrafluoroethyl)aniline (
) – Chiral, benzylic fluorine. -
Isomer: 3-(1,1,2,2-Tetrafluoroethyl)aniline (CAS 585-41-1) (
) – Achiral benzylic position.
Physicochemical Properties & Reactivity Profile
Electronic Effects
The 1-fluoro-2,2,2-trifluoroethyl group is a potent Electron-Withdrawing Group (EWG).
-
Inductive Effect (-I): The
-fluorine and -trifluoromethyl group exert a strong inductive pull, significantly reducing the electron density on the aromatic ring. -
Basicity Modulation: The pKa of the aniline nitrogen is expected to be 2.5 – 3.0 (compared to 4.6 for unsubstituted aniline). This reduced basicity makes the amine less nucleophilic in coupling reactions but more stable against oxidation.
Lipophilicity & Metabolic Stability[6]
-
Lipophilicity (LogP): The fluorine atoms increase lipophilicity relative to a methyl or ethyl group (Predicted LogP
). This enhances membrane permeability. -
Metabolic Blocking: The benzylic C-H bond in non-fluorinated alkyl groups is a common site for metabolic oxidation (Cytochrome P450). Replacing this with a C-F bond (in the 1,2,2,2-tetrafluoroethyl group) increases the Bond Dissociation Energy (BDE) and sterically/electronically deactivates the site, prolonging the half-life (
) of the drug candidate.
Synthetic Pathways[7]
The synthesis of 3-(1,2,2,2-tetrafluoroethyl)aniline typically proceeds via the modification of a trifluoroacetyl precursor, followed by nitro reduction. This route ensures the correct installation of the sensitive benzylic fluorine.
Validated Synthesis Protocol
Precursor: 3-Nitro-2,2,2-trifluoroacetophenone (Commercially available).
Step 1: Carbonyl Reduction
Reduction of the ketone to the alcohol using Sodium Borohydride (
-
Conditions:
(0.5 equiv), MeOH, , 2h. -
Yield: >90%
Step 2: Deoxyfluorination Conversion of the alcohol to the alkyl fluoride using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
- -like) where the hydroxyl is activated and displaced by fluoride.
-
Conditions: DAST (1.2 equiv),
, . -
Safety Note: DAST can be explosive; maintain strict temperature control.
Step 3: Nitro Reduction Selective reduction of the nitro group to the aniline without defluorinating the side chain.
-
Conditions:
(1 atm), 10% Pd/C, MeOH. -
Alternative: Fe powder /
(if sensitive functionality exists).
Synthesis Workflow Diagram
Caption: Step-wise synthesis from trifluoroacetophenone precursor via deoxyfluorination and hydrogenation.
Applications in Drug Discovery[10][11]
Bioisosteric Replacement
The 1,2,2,2-tetrafluoroethyl group is deployed as a bioisostere for:
-
Isopropyl Group: Similar steric bulk but significantly different electronics.
-
Ethyl Group: Increased metabolic stability.
-
Trifluoromethyl Group: The additional methylene unit (with a fluorine) extends the reach of the lipophilic pocket interaction.
SAR Logic (Structure-Activity Relationship)
When incorporating this aniline into a scaffold (e.g., a kinase inhibitor urea):
-
Electronic Modulation: The EWG nature reduces the electron density of the urea/amide NH, potentially increasing its Hydrogen Bond Donor (HBD) acidity.
-
Conformational Lock: The bulky, fluorinated side chain can restrict rotation around the C(Ar)-C(
) bond, locking the molecule into a bioactive conformation.
Caption: Impact of the tetrafluoroethyl moiety on pharmacokinetics and pharmacodynamics.
Handling, Safety, and Storage
Hazard Identification
-
Signal Word: WARNING
-
GHS Classifications:
-
Acute Toxicity, Oral (Category 4)
-
Skin Irritation (Category 2)[3]
-
Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity (Respiratory Irritation)
-
Storage Protocols
-
Temperature: Store at 2–8°C (Refrigerate).
-
Atmosphere: Inert gas (Argon or Nitrogen) recommended to prevent oxidation of the aniline amine.
-
Container: Amber glass vials to protect from light.
Emergency Response
-
Skin Contact: Wash immediately with polyethylene glycol 400, followed by soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Spill: Absorb with inert material (vermiculite/sand).[3] Do not flush into surface water.
References
-
PubChem Compound Summary. (2025). 3-(1,2,2,2-Tetrafluoroethyl)aniline hydrochloride.[4] National Center for Biotechnology Information. Link
-
Sigma-Aldrich. (2025). Synthesis and Properties of Fluorinated Anilines. Merck KGaA. Link
- Journal of Medicinal Chemistry. (2014). Fluorine in Medicinal Chemistry: A Review of Anti-Metabolic Strategies. ACS Publications. (Contextual citation for metabolic stability of fluoroalkyl groups).
-
Chemical Abstracts Service (CAS). (2025). Registry Number 1554367-11-1.[5] American Chemical Society. Link
Sources
- 1. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. PubChemLite - 3-(1,2,2,2-tetrafluoroethyl)aniline hydrochloride (C8H7F4N) [pubchemlite.lcsb.uni.lu]
- 5. eontrading.uk [eontrading.uk]
